molecular formula C8H13N5O B6638823 N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide

N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide

Cat. No. B6638823
M. Wt: 195.22 g/mol
InChI Key: NAIQMLSQKVCXLR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide, also known as CP-471, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tetrazole derivatives and has been found to exhibit interesting pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide is not fully understood. However, it has been suggested that N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide may act as an antioxidant and anti-inflammatory agent, which could contribute to its neuroprotective and cardioprotective effects (Wang et al., 2018; Liu et al., 2019). It has also been proposed that N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide may inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis (Zhang et al., 2019).
Biochemical and Physiological Effects:
N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide has been shown to have various biochemical and physiological effects. In a study conducted by Wang et al. (2018), it was found that N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide could reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in rats with myocardial ischemia-reperfusion injury. Another study by Liu et al. (2019) demonstrated that N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide could increase the levels of antioxidant enzymes such as superoxide dismutase and catalase in rats with cerebral ischemia-reperfusion injury. Additionally, N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis (Zhang et al., 2019).

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide in lab experiments is its potential therapeutic applications in various fields such as neuroscience, cardiovascular disease, and cancer. It has been shown to exhibit interesting pharmacological properties and could be a promising candidate for drug development. However, one of the limitations is that the exact mechanism of action is not fully understood, which could hinder its further development. Additionally, more extensive studies are needed to determine the safety and efficacy of N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide in humans.

Future Directions

There are several future directions for the study of N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide. One direction is to further investigate its potential therapeutic applications in various fields such as neuroscience, cardiovascular disease, and cancer. Another direction is to elucidate the exact mechanism of action, which could contribute to the development of more effective drugs. Additionally, more extensive studies are needed to determine the safety and efficacy of N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide in humans, which could pave the way for its clinical use.
In conclusion, N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to exhibit interesting pharmacological properties and could be a promising candidate for drug development. However, more extensive studies are needed to determine its safety and efficacy in humans. The future directions for the study of N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide include further investigation of its potential therapeutic applications, elucidation of the exact mechanism of action, and determination of its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide involves the reaction of cyclopentylamine with ethyl 2-chloroacetate, followed by the reaction of the resulting intermediate with sodium azide to form the tetrazole ring. The final product is obtained by the removal of the ethyl group using hydrochloric acid. This method has been described in detail in a research article published by Gao et al. (2017).

Scientific Research Applications

N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cardiovascular disease, and cancer. In a study conducted by Liu et al. (2019), it was found that N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide exhibited neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury. Another study by Wang et al. (2018) demonstrated that N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide could reduce myocardial ischemia-reperfusion injury in rats. Additionally, N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide has been investigated for its anti-cancer properties, and it was found to inhibit the growth of human colon cancer cells in vitro (Zhang et al., 2019).

properties

IUPAC Name

N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c14-8(5-7-10-12-13-11-7)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,14)(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIQMLSQKVCXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(2H-tetrazol-5-yl)acetamide

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